

key synonyms for O-(2-fluoroethyl)hydroxylamine

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Compound of Interest

Compound Name: O-(2-fluoroethyl)hydroxylamine

CAS No.: 91592-21-1

Cat. No.: B8558958

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The Definitive Technical Guide to **O-(2-fluoroethyl)hydroxylamine**: Synonyms, Mechanistic Applications, and Experimental Workflows

Executive Summary

O-(2-fluoroethyl)hydroxylamine is a highly specialized, bifunctional alkoxyamine that has become a cornerstone reagent in both synthetic bioconjugation and molecular imaging. Characterized by its exceptional nucleophilicity, this compound is primarily utilized to form stable oxime linkages with aldehydes and ketones. Beyond standard click chemistry, its fluorinated structure makes it an indispensable precursor and cold reference standard for synthesizing

-radiolabeled tracers used in Positron Emission Tomography (PET) to quantify DNA damage in oncology.

This whitepaper dissects the chemical identity, mechanistic utility, and field-proven protocols for deploying **O-(2-fluoroethyl)hydroxylamine** in advanced research settings.

Chemical Identity and Key Synonyms

Navigating chemical databases, regulatory filings, and procurement requires a precise understanding of a compound's nomenclature. **O-(2-fluoroethyl)hydroxylamine** is rarely referenced by a single name across different scientific disciplines. In radiochemistry literature, shorthand acronyms like "FEX" are prevalent, whereas commercial suppliers strictly utilize IUPAC or CAS-designated nomenclature[1].

Understanding these synonyms is critical to ensure the correct salt form (typically the hydrochloride salt for stability) is procured for sensitive bioconjugation or radiolabeling workflows[2].

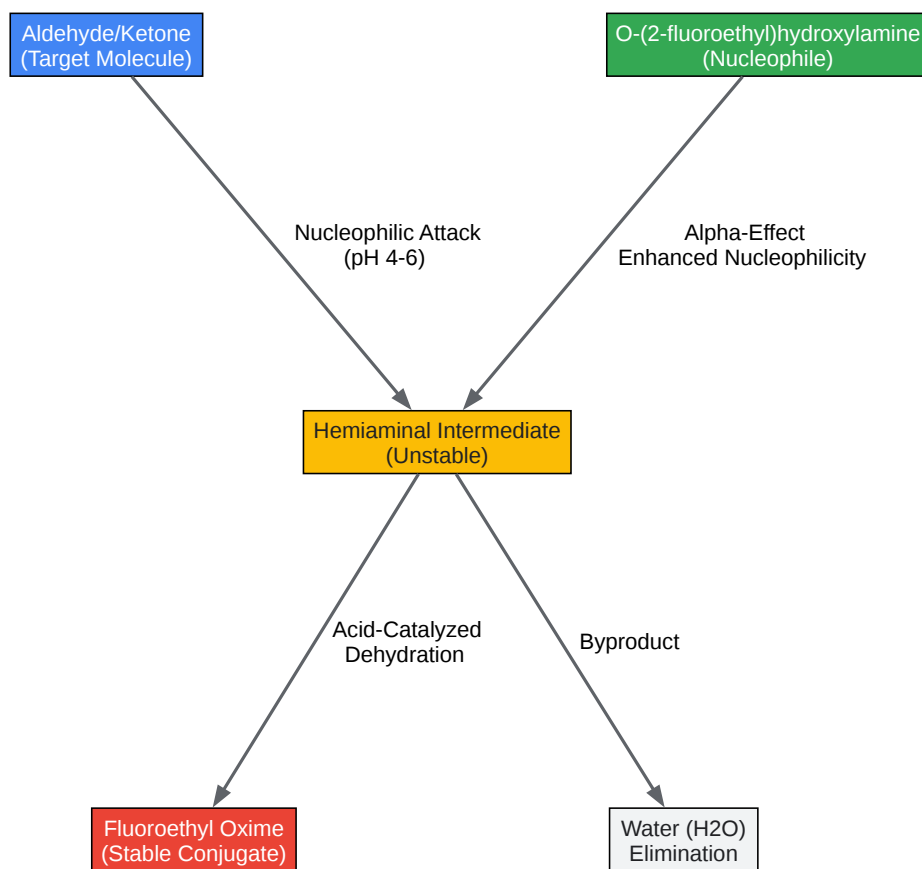
Table 1: Quantitative Chemical Properties and Key Synonyms

Property / Identifier	Value
IUPAC Name	O-(2-fluoroethyl)hydroxylamine
CAS Registry Number (HCl Salt)	95068-26-1
Molecular Formula (HCl Salt)	
Molecular Weight (HCl Salt)	115.53 g/mol
Key Synonym 1 (Radiochemistry)	2-fluoroethoxyamine
Key Synonym 2 (Literature)	2-fluoroethylhydroxylamine
Key Synonym 3 (Database)	Hydroxylamine, O-(2-fluoroethyl)-
Common Acronym	FEX

Mechanistic Role in Bioconjugation

The utility of **O-(2-fluoroethyl)hydroxylamine** is driven by a phenomenon known as the alpha-effect. In standard primary amines, nucleophilicity is dictated by the lone pair of electrons on the nitrogen atom. However, in an alkoxyamine like **O-(2-fluoroethyl)hydroxylamine**, the adjacent oxygen atom possesses unshared electron pairs that electrostatically repel the electron pair on the nitrogen. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the molecule into a "super-nucleophile."

When introduced to an aldehyde or ketone, this enhanced nucleophilicity allows for rapid attack even at mildly acidic pH levels (pH 4.0–6.0), forming a highly stable, covalent fluoroethyl oxime bond. The inclusion of the fluoroethyl group provides a slight increase in lipophilicity compared to standard methoxyamines, which enhances the membrane permeability of the resulting conjugate—a critical factor for targeting intracellular biomarkers.



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Chemical mechanism of oxime ligation using **O-(2-fluoroethyl)hydroxylamine**.

Application Spotlight: Quantifying DNA Damage via PET Imaging

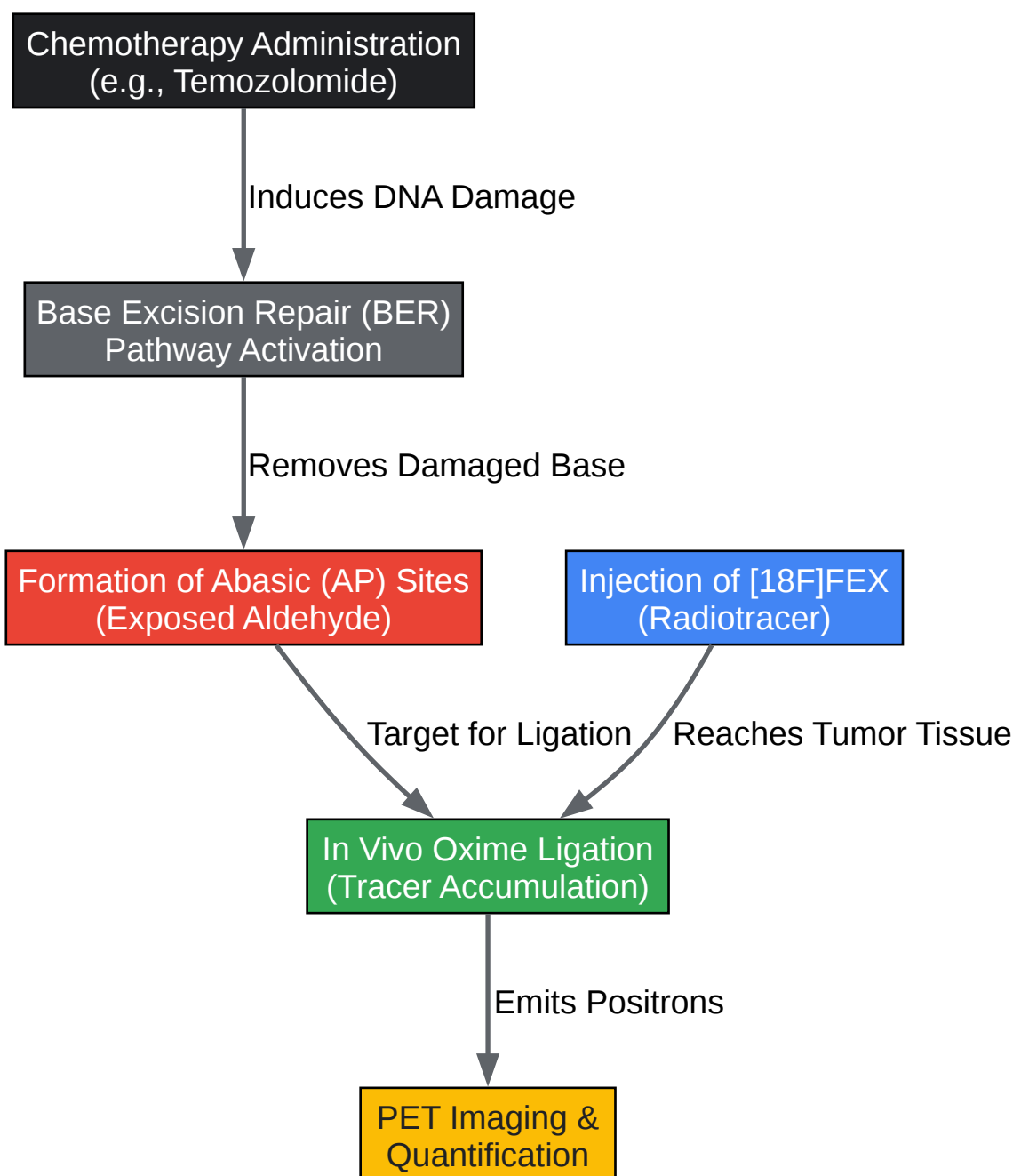
One of the most advanced applications of 2-fluoroethoxyamine (FEX) is its use in evaluating the efficacy of DNA-targeted chemotherapies (e.g., Temozolomide)[3].

The Biological Causality: Chemotherapeutic agents induce severe DNA lesions in tumor cells. The cell attempts to survive by activating the Base Excision Repair (BER) pathway, which excises the damaged bases and leaves behind an abasic (AP) site[3]. These AP sites exist in a dynamic equilibrium between a closed tetrahydrofuran ring and an open-ring aldehyde.

By synthesizing the radioactive isotope variant, O-(2-¹⁸F-fluoroethyl)hydroxylamine ([

18F]-FEX), researchers can inject this tracer in vivo. The tracer permeates the cell nucleus and

selectively undergoes oxime ligation with the exposed aldehydes of the AP sites. The accumulation of the tracer emits positrons, allowing for real-time PET imaging and quantification of DNA damage, thereby serving as a direct biomarker for tumor drug resistance or susceptibility.



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In vivo workflow for quantifying DNA abasic sites using [18F]FEX PET imaging.

Experimental Protocols

Protocol 1: Aniline-Catalyzed Oxime Ligation for Bioconjugation

Direct oxime ligation can be kinetically slow at neutral pH. To create a self-validating, high-yield system, nucleophilic catalysis using aniline is employed[4].

Causality: Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base intermediate. This intermediate is vastly more susceptible to nucleophilic attack by **O-(2-fluoroethyl)hydroxylamine** than the original aldehyde, effectively bypassing the slow dehydration step of direct oxime formation[4].

Step-by-Step Methodology:

- **Buffer Preparation:** Prepare a 100 mM sodium acetate buffer and adjust the pH to 4.5–5.5 using glacial acetic acid.
- **Catalyst Addition:** Dissolve aniline in the buffer to achieve a final concentration of 10 mM to 100 mM (depending on the desired reaction kinetics).
- **Substrate Solubilization:** Add the aldehyde-bearing target molecule to the buffer (e.g., 1 mM final concentration).
- **Nucleophile Introduction:** Add **O-(2-fluoroethyl)hydroxylamine** hydrochloride (CAS: 95068-26-1) at a 5-fold molar excess (5 mM) to drive the equilibrium toward the oxime product.
- **Incubation:** Incubate the mixture at room temperature () for 1 to 4 hours under gentle agitation.
- **Purification:** Isolate the fluoroethyl oxime conjugate via Size Exclusion Chromatography (SEC) or semi-preparative HPLC to remove the aniline catalyst and unreacted alkoxyamine.

Protocol 2: HPLC Validation of Radiotracer ([JFEX)

When synthesizing the radioactive variant ([ngcontent-ng-c347536016="" _ngghost-ng-c1800544882="" class="inline ng-star-inserted">

JFEX), the non-radioactive ("cold") **O-(2-fluoroethyl)hydroxylamine** must be used as a reference standard to validate the radiochemical identity of the tracer.

Causality: This protocol acts as a self-validating system by utilizing two detectors in series. The cold standard absorbs UV light, while the radiotracer emits gamma radiation. If the synthesis is successful, the retention time of the UV peak will perfectly align with the retention time of the radio-peak (accounting for the physical tubing delay between the two detectors).

Step-by-Step Methodology:

- **System Setup:** Equip an analytical HPLC system with a C18 Reverse-Phase column. Connect a UV/Vis detector (set to 210 nm or the specific absorbance of a derivatized adduct) in series with an inline NaI(Tl) radiodetector.
- **Sample Preparation:** Spike an aliquot of the newly synthesized, unpurified []FEX reaction mixture with 10 of the cold **O-(2-fluoroethyl)hydroxylamine** hydrochloride standard.
- **Injection:** Inject 20 of the spiked mixture into the HPLC loop.
- **Elution:** Run an isocratic elution profile (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA) at a flow rate of 1.0 mL/min.
- **Validation:** Analyze the chromatogram. Calculate the offset time between the UV detector and the radiodetector. If the corrected retention time of the radioactive peak matches the UV peak of the cold standard (minutes), the identity of the []FEX tracer is definitively confirmed.

References

- Title: In vivo Quantification of Abasic Sites for Efficacious Evaluation of DNA Targeted Chemotherapies Source: hilarispublisher.com URL:[[Link](#)]
- Title: Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry Source: acs.org URL:[[Link](#)]

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Sources

- [1. Hydroxylamine hydrochloride | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [2. chemscene.com \[chemscene.com\]](#)
- [3. hilarispublisher.com \[hilarispublisher.com\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
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